[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi
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Overview
Description
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi is a complex organic compound with a unique structure that includes cyclohexylidene, phenylmethyl, and inositol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi typically involves multiple steps, including the protection of hydroxyl groups, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, including its role as a drug candidate or a diagnostic agent.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
The uniqueness of [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi lies in its specific structural features and functional groups. These characteristics enable it to participate in unique chemical reactions and exhibit distinct biological activities compared to similar compounds.
Properties
CAS No. |
108340-80-3 |
---|---|
Molecular Formula |
C₃₅H₄₆O₉ |
Molecular Weight |
610.73 |
Synonyms |
2-Oxabicyclo[2.2.1]heptane, D-myo-inositol deriv.; Dispiro[cyclohexane-1,2’-benzo[1,2-d:3,4-d’]bis[1,3]dioxole-7’,1’’-cyclohexane], D-myo-inositol deriv. |
Origin of Product |
United States |
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